N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Novel Heterocyclic Hybrids Synthesis
A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide, has been synthesized. These compounds have been studied for their molecular structures using spectroscopic and X-ray diffraction methods. They exhibit potential for nonlinear optical (NLO) applications due to their computed charge distributions and molecular electrostatic potential maps (Almansour et al., 2016).
2. Anticonvulsant and Hypnotic Agent Synthesis
Research has been conducted on the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which are structurally related to the chemical . These compounds have shown significant anticonvulsant activities and potential as hypnotic agents, indicating a possible application in the treatment of epilepsy and sleep disorders (Deng et al., 2011).
3. Protein-Tyrosine Kinase Inhibition
Novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are structurally similar, have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds, due to their binding properties to the active pockets of proteins, have shown potential in therapeutic applications related to cancer treatment (Li et al., 2017).
4. Kinase Inhibitor Synthesis
The benzoxazepine core, a key structural component of this compound, is present in several kinase inhibitors. Process development and scale-up for the synthesis of such compounds have been reported, emphasizing their significance in pharmaceutical applications (Naganathan et al., 2015).
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-11-25-17-9-8-16(13-19(17)30-14-23(2,3)22(25)27)24-21(26)15-7-10-18(28-4)20(12-15)29-5/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZKVVUOJSBBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。